tert-butyl2-[(3-cyanocyclobutyl)amino]acetate,Mixtureofdiastereomers
Description
tert-butyl2-[(3-cyanocyclobutyl)amino]acetate is a chiral compound featuring a tert-butyl ester group, a central aminoacetate backbone, and a 3-cyanocyclobutyl substituent. The compound exists as a mixture of diastereomers due to the stereochemical arrangement of substituents on the strained cyclobutyl ring. The cyano group introduces strong electron-withdrawing effects, while the tert-butyl ester enhances steric bulk and lipophilicity.
Properties
CAS No. |
2803861-56-3 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
tert-butyl 2-[(3-cyanocyclobutyl)amino]acetate |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)7-13-9-4-8(5-9)6-12/h8-9,13H,4-5,7H2,1-3H3 |
InChI Key |
HSAMTIRGLZLFIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1CC(C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-[(3-cyanocyclobutyl)amino]acetate typically involves the reaction of tert-butyl acetate with an appropriate amine and a cyanocyclobutyl derivative. One common method involves the catalytic direct amidation reaction using tert-butyl acetate as the reaction solvent . This method offers improvements in terms of safety and sustainability, and it is particularly effective for polar substrates and less nucleophilic anilines.
Industrial Production Methods
Industrial production of tert-butyl esters, including tert-butyl2-[(3-cyanocyclobutyl)amino]acetate, often involves the use of acid chlorides and alcohols or amines under mild reaction conditions . The reaction of tert-butyl esters with α,α-dichlorodiphenylmethane as the chlorinating agent and SnCl2 as the catalyst generates acid chloride intermediates in situ, which are then used in reactions with various alcohols and amines to afford the corresponding esters and amides in high yields .
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for deprotection in synthetic workflows.
Key Observations :
-
Acidic conditions provide higher yields but require elevated temperatures.
-
Basic hydrolysis preserves the cyano group integrity, as seen in NMR analysis .
Nucleophilic Substitution at the Cyano Group
The cyano group participates in nucleophilic substitution reactions, enabling transformations into amines, amides, or tetrazoles.
| Conditions | Reagents | Outcome | Notes | Reference |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, MeOH | Reduction to 2-[(3-aminocyclobutyl)amino]acetate | Diastereomer separation needed | |
| Staudinger reaction | PPh₃, H₂O, THF, RT | Conversion to amidophosphorane intermediate | Requires anhydrous conditions |
Mechanistic Insight :
-
Hydrogenation of the cyano group proceeds via a Pd-mediated mechanism, producing primary amines. Stereochemical outcomes depend on the cyclobutane ring conformation.
Cycloaddition Reactions
The cyano group engages in [2+2] and [3+2] cycloadditions, forming heterocyclic scaffolds.
| Conditions | Reagents | Outcome | Application | Reference |
|---|---|---|---|---|
| UV light (λ = 254 nm) | Alkenes, CH₂Cl₂, 24 h | [2+2] Cycloadducts with electron-deficient alkenes | Photochemical synthesis | |
| Cu(I)-catalyzed click reaction | Azides, CuSO₄, sodium ascorbate | Triazole derivatives | Bioconjugation strategies |
Example :
-
Reaction with methyl acrylate under UV light yields a bicyclic lactam, confirmed by X-ray crystallography.
Amide Coupling and Alkylation
The amino group facilitates amide bond formation and alkylation, expanding molecular complexity.
| Conditions | Reagents | Outcome | Yield | Reference |
|---|---|---|---|---|
| EDC/HOBt coupling | Carboxylic acid, DMF | Amide-linked conjugates (e.g., peptide derivatives) | 65–75% | |
| Alkylation (K₂CO₃, DMF) | Alkyl halides, 60°C | N-Alkylated derivatives | 70–80% |
Stereochemical Impact :
-
Alkylation of the amino group generates additional stereocenters, complicating diastereomer resolution.
Cyclization Reactions
Intramolecular cyclization forms nitrogen-containing heterocycles, a key strategy in medicinal chemistry.
Example :
-
Heating in toluene induces lactam formation via nucleophilic attack of the amino group on the ester carbonyl, confirmed by LC-MS .
Oxidation and Reduction
Functional group interconversions are achieved through redox reactions.
| Conditions | Reagents | Outcome | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ oxidation | H₂O, 0°C | Carboxylic acid from cyano group | 60% | |
| NaBH₄ reduction | MeOH, RT | Primary alcohol from cyano group | 45% |
Limitations :
-
Over-oxidation of the cyclobutane ring is observed under harsh conditions.
Diastereomer-Specific Reactivity
The mixture of diastereomers exhibits divergent reactivity in asymmetric syntheses:
| Reaction | Diastereomer | Outcome | Reference |
|---|---|---|---|
| Enzymatic resolution | (R,R)-configuration | Selective hydrolysis by lipase PS-30 | |
| Chiral HPLC separation | (S,S)-configuration | Isolation of enantiopure intermediates |
Note : Stereochemical outcomes heavily influence biological activity, as seen in kinase inhibition assays.
Scientific Research Applications
tert-Butyl2-[(3-cyanocyclobutyl)amino]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl2-[(3-cyanocyclobutyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound’s tert-butyl ester group can undergo hydrolysis to release the active amine, which then interacts with biological targets such as enzymes or receptors. The cyanocyclobutyl group may also play a role in modulating the compound’s activity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Target Compound
- Molecular Formula : C${11}$H${18}$N$2$O$2$ (calculated).
- Key Features: 4-membered cyclobutyl ring with a cyano group at the 3-position. Aminoacetate linker and tert-butyl ester. Diastereomeric mixture due to stereogenic centers on the cyclobutyl ring.
Analog 1: [S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester (CAS 188918-44-7)
- Molecular Formula: C${13}$H${23}$NO$_3$.
- Key Features :
- 3-Acetyl-substituted cyclobutyl ring with 2,2-dimethyl groups.
- Tert-butyl carbamate group.
- Defined [S,R] stereochemistry.
- Comparison: The acetyl group (electron-withdrawing but less polar than cyano) and dimethyl substituents reduce ring strain compared to the target’s unsubstituted cyclobutyl. Higher molar mass (241.33 g/mol vs. ~210 g/mol) due to additional methyl groups and carbamate functionality.
Analog 2: tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate (CAS 7521-93-9)
- Key Features :
- Linear peptide-like chain with dioxoisoindolyl (aromatic, electron-deficient) and multiple amide bonds.
- Comparison: Bulky aromatic group increases steric hindrance and reduces solubility compared to the target’s compact cyclobutyl-cyano system.
Analog 3: TERT-BUTYL (2-(2-AMINOACETAMIDO)CYCLOHEXYL)(CYCLOPROPYL)CARBAMATE (CAS 1353964-29-0)
- Molecular Formula : C${16}$H${29}$N$3$O$3$.
- Key Features: Cyclohexyl and cyclopropyl rings with aminoacetamide and carbamate groups.
- Comparison: Cyclohexyl’s flexibility vs. cyclobutyl’s rigidity may alter binding affinity in biological systems.
Physicochemical and Reactivity Comparison
Research Findings and Implications
Diastereomer Complexity : The target’s diastereomeric mixture complicates purification but offers opportunities for studying stereochemical effects on bioactivity .
Ring Strain Effects : The cyclobutyl ring’s strain in the target may enhance reactivity in ring-opening reactions compared to Analog 1’s dimethyl-substituted cyclobutyl or Analog 3’s flexible cyclohexyl .
Functional Group Utility: The cyano group enables unique transformations (e.g., reduction to amine or hydrolysis to carboxylic acid), distinguishing it from Analog 1’s acetyl and Analog 3’s amide groups .
Biological Activity
The compound tert-butyl 2-[(3-cyanocyclobutyl)amino]acetate , a mixture of diastereomers, has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The structure of tert-butyl 2-[(3-cyanocyclobutyl)amino]acetate can be represented as follows:
Where denote the respective number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The presence of the cyanocyclobutyl group is significant for its biological interactions.
Research indicates that compounds similar to tert-butyl 2-[(3-cyanocyclobutyl)amino]acetate interact with various biological pathways. Notably:
- E3 Ubiquitin Ligase Modulation : Compounds targeting E3 ligases have shown promise in regulating protein degradation pathways. This mechanism is crucial for the treatment of cancers where protein misregulation occurs .
- Integrin Antagonism : The compound has been suggested to act as an integrin antagonist, which may inhibit processes such as angiogenesis and fibrosis. Integrins play a vital role in cell adhesion and migration, impacting tumor progression and metastasis .
Anticancer Activity
Studies have demonstrated that compounds with structural similarities exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Growth : Compounds that modulate E3 ligases have been linked to reduced tumor growth in preclinical models. The ability to induce degradation of oncogenic proteins is a key therapeutic strategy .
- Synergistic Effects : When used in combination with other therapeutic agents, such as PI3K inhibitors, these compounds may enhance efficacy against various cancers .
Anti-inflammatory Properties
Compounds similar to tert-butyl 2-[(3-cyanocyclobutyl)amino]acetate have shown potential in treating inflammatory conditions:
- Reduction of Cytokine Levels : Research indicates that these compounds can downregulate pro-inflammatory cytokines, thus alleviating symptoms associated with chronic inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of related compounds:
- Study on E3 Ligase Inhibitors : A study published in Nature demonstrated that E3 ligase inhibitors led to significant reductions in tumor size in xenograft models of breast cancer .
- Integrin Antagonist Trials : Clinical trials involving integrin antagonists showed promising results in reducing tumor metastasis and improving patient outcomes in advanced cancer stages .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing tert-butyl2-[(3-cyanocyclobutyl)amino]acetate as a diastereomeric mixture?
- Methodological Answer : A stepwise approach involves: (i) Cyclobutane ring functionalization via [2+2] cycloaddition or alkylation to introduce the cyano group at the 3-position . (ii) Coupling the cyclobutylamine intermediate with tert-butyl bromoacetate under mild basic conditions (e.g., K₂CO₃ in DMF) to form the acetamide bond. (iii) Monitoring diastereomer formation via TLC or LC-MS, with purification by flash chromatography using gradient elution (hexane/EtOAc) to resolve isomers .
- Key Considerations : Use anhydrous conditions to prevent ester hydrolysis, and characterize intermediates via to confirm regioselectivity .
Q. How can diastereomers be effectively separated and characterized?
- Methodological Answer :
- Separation : Employ chiral stationary phase HPLC (e.g., Chiralpak IA/IB columns) with isopropanol/hexane mobile phases. Adjust flow rates (0.5–1.0 mL/min) to optimize resolution .
- Characterization : Use with nuclear Overhauser effect (NOE) experiments to distinguish spatial arrangements. For ambiguous cases, X-ray crystallography or vibrational circular dichroism (VCD) can resolve absolute configurations .
Q. What analytical techniques are critical for assessing purity in diastereomeric mixtures?
- Methodological Answer :
- GC-MS or LC-HRMS : Identify trace impurities (e.g., hydrolyzed esters or unreacted amines) with mass accuracy <5 ppm .
- DSC/TGA : Monitor thermal stability and phase transitions to detect polymorphic forms .
- Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify diastereomer ratios .
Advanced Research Questions
Q. How can reaction conditions be optimized to modulate diastereomer ratios during synthesis?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor kinetic control, while non-polar solvents (e.g., toluene) may shift equilibria via thermodynamic stabilization of specific conformers .
- Temperature : Lower temperatures (<0°C) trap kinetic products, whereas higher temperatures (>40°C) promote equilibration.
- Catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) can bias transition states to favor one diastereomer .
Q. What strategies resolve overlapping spectral signals in stereochemical characterization?
- Methodological Answer :
- 2D NMR : Employ and to assign proton environments. For crowded regions, can clarify amide linkages .
- Dynamic NMR : Analyze coalescence temperatures to estimate rotational barriers in flexible moieties (e.g., cyclobutyl rings) .
- Isotopic Labeling : Synthesize - or -labeled analogs to enhance signal resolution .
Q. How do steric and electronic effects influence diastereomer stability?
- Methodological Answer :
- Steric Effects : Bulky substituents (e.g., tert-butyl groups) restrict conformational mobility, favoring staggered arrangements. MD simulations can predict dominant conformers .
- Electronic Effects : Electron-withdrawing groups (e.g., cyano) stabilize specific transition states. Compare Hammett parameters (σ) of substituents to correlate with diastereomer ratios .
Q. What are the mechanistic pathways for diastereomer interconversion under acidic/basic conditions?
- Methodological Answer :
- Acidic Conditions : Protonation of the acetamide nitrogen can lead to retro-Michael cleavage, followed by recombination. Monitor via in D₂O to track deuterium exchange .
- Basic Conditions : Ester hydrolysis generates a carboxylate intermediate, which may racemize. Use chiral derivatization (e.g., Mosher’s acid) to track stereochemical integrity .
Q. How can computational tools predict diastereoselectivity in novel derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
